O,P'-Dde

Catalog No.
S582701
CAS No.
3424-82-6
M.F
C14H8Cl4
M. Wt
318.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O,P'-Dde

CAS Number

3424-82-6

Product Name

O,P'-Dde

IUPAC Name

1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene

Molecular Formula

C14H8Cl4

Molecular Weight

318.0 g/mol

InChI

InChI=1S/C14H8Cl4/c15-10-7-5-9(6-8-10)13(14(17)18)11-3-1-2-4-12(11)16/h1-8H

InChI Key

ZDYJWDIWLRZXDB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=C(Cl)Cl)C2=CC=C(C=C2)Cl)Cl

Solubility

4.40e-07 M

Synonyms

1-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]-benzene; 1,1-Dichloro-2-(o-chlorophenyl)-2-(p-chlorophenyl)-ethylene; 1,1-Dichloro-2-(o-chlorophenyl)-2-(p-chlorophenyl)ethylene; 2,4’-Dichlorodiphenyldichloroethylene; 2-(2-Chlorophenyl)-2-(4-chlor

Canonical SMILES

C1=CC=C(C(=C1)C(=C(Cl)Cl)C2=CC=C(C=C2)Cl)Cl

Environmental Monitoring

  • Tracing historical DDT use: O,P'-DDE's persistence in the environment makes it a valuable tool for scientists to track the historical use of DDT and understand its long-term impact on ecosystems. By measuring O,P'-DDE levels in soil, sediment, and even ice cores, researchers can reconstruct past DDT usage patterns and assess its environmental spread. [Source: Toxicological Profile for DDT, DDE, and DDD, Agency for Toxic Substances and Disease Registry (ATSDR) - ]

Ecotoxicology

  • Impact on wildlife: Researchers investigate the effects of O,P'-DDE on various wildlife populations, including birds, fish, and mammals. Studies have shown that O,P'-DDE can disrupt endocrine function, leading to reproductive problems, developmental abnormalities, and even population declines in certain species. [Source: o,p'-DDE (2,4'-dichlorodiphenyldichloroethylene) - Cayman Chemical Company - ]

Investigating potential health effects

  • Human health concerns: While the focus of research on O,P'-DDE primarily lies in its environmental impact, some studies explore its potential health effects in humans. These studies investigate potential links between O,P'-DDE exposure and various health problems, including certain cancers, developmental disorders, and neurological impairments. It is important to note that these studies are ongoing and the evidence for direct causal relationships is still inconclusive. [Source: Toxicological Profile for DDT, DDE, and DDD, Agency for Toxic Substances and Disease Registry (ATSDR) - ]

O,P'-Dichlorodiphenyldichloroethylene, commonly referred to as O,P'-Dde, is a chlorinated organic compound with the molecular formula C₁₄H₈Cl₄. It is a derivative of dichlorodiphenyltrichloroethane (DDT) and is formed through the dehydrohalogenation of DDT, resulting in the loss of hydrogen chloride. O,P'-Dde is one of the breakdown products of DDT, which was widely used as an insecticide in the mid-20th century. The compound is characterized by its stability and fat-soluble properties, which contribute to its persistence in the environment and bioaccumulation in living organisms .

O,P'-DDE is suspected to be an endocrine disruptor, meaning it can interfere with the normal functioning of the hormonal system. Studies suggest that it can bind to estrogen receptors in animals, potentially mimicking or blocking the effects of natural estrogen []. This disruption can have various consequences, including reproductive problems and developmental abnormalities.

Typical of chlorinated hydrocarbons. The primary reaction involves its formation from DDT through dehydrohalogenation:

DDTO P Dde+HCl\text{DDT}\rightarrow \text{O P Dde}+\text{HCl}

This reaction highlights the loss of hydrogen chloride, leading to the formation of a double bond between carbon atoms. O,P'-Dde can also participate in nucleophilic substitution reactions due to the presence of chlorine atoms, which can be replaced by nucleophiles under suitable conditions .

O,P'-Dde exhibits significant biological activity, particularly as an endocrine disruptor. It has been linked to reproductive toxicity in various species, particularly birds, where it causes eggshell thinning and reproductive failures. Studies indicate that O,P'-Dde can impair calcium carbonate deposition in eggs, leading to increased egg fragility . Additionally, there are concerns about its potential role in human health issues, including links to certain cancers and developmental disorders, although recent studies have provided mixed results regarding its association with breast cancer .

The primary method for synthesizing O,P'-Dde is through the dehydrohalogenation of DDT. This process typically involves heating DDT in a suitable solvent or under specific conditions that facilitate the elimination of hydrogen chloride. The reaction can be catalyzed by bases or other chemical agents that promote the removal of HCl .

Historically, O,P'-Dde has not been used directly as an insecticide but rather exists as a contaminant resulting from DDT usage. Its persistence and bioaccumulation have made it a subject of environmental monitoring and regulatory scrutiny. Research continues into its effects on wildlife and potential implications for human health due to its presence in food chains and ecosystems .

Studies on O,P'-Dde have focused on its interactions with biological systems and other environmental chemicals. For example, it has been shown to interact with androgen receptors, potentially leading to male reproductive abnormalities. Furthermore, elevated levels of O,P'-Dde have been correlated with increased risks for certain diseases in humans, such as celiac disease and hyperparathyroidism . Its interactions with other organochlorines further complicate its biological effects and environmental impact.

O,P'-Dde belongs to a class of compounds known as dichlorodiphenyls, which includes various structurally related chemicals. Here are some similar compounds:

Compound NameMolecular FormulaCAS NumberKey Characteristics
P,P'-DichlorodiphenyldichloroethyleneC₁₄H₈Cl₄3424-82-6More potent than O,P'-Dde; associated with severe ecological impacts.
Dichlorodiphenyltrichloroethane (DDT)C₁₄H₉Cl₅50-29-3Parent compound; widely used insecticide; precursor to O,P'-Dde.
P,P'-DDD (Dichlorodiphenyldichloroethane)C₁₄H₁₀Cl₄72-55-9Metabolite of DDT; less toxic than DDT but still harmful.

Uniqueness: O,P'-Dde is unique among these compounds due to its specific formation pathway from DDT and its distinct biological activity profile that affects avian species more severely than other related compounds. Its lower potency compared to P,P'-Dde makes it a less immediate concern but still significant due to its persistence in the environment .

Biotransformation Mechanisms from Parent Dichlorodiphenyltrichloroethane Compounds

Ortho-para-dichlorodiphenyldichloroethylene represents a critical metabolite formed through the biotransformation of dichlorodiphenyltrichloroethane parent compounds [1] [3]. The compound exhibits the molecular formula carbon fourteen hydrogen eight chlorine four, with a molecular weight of 318.03 grams per mole [1] [4]. This metabolite forms through dehydrohalogenation processes, specifically the loss of hydrogen chloride from dichlorodiphenyltrichloroethane molecules [3].

The biotransformation pathway involves multiple enzymatic processes within hepatic tissue [10] [14]. Research demonstrates that dichlorodiphenyltrichloroethane undergoes reductive dechlorination to dichlorodiphenyldichloroethane, which subsequently converts to ortho-para-dichlorodiphenyldichloroethylene through dehydrogenase-mediated reactions [10] [14]. Studies using liver tissue from laboratory animals established that dichlorodiphenyldichloroethane serves as a principal intermediate in the pathway leading to ortho-para-dichlorodiphenyldichloroethylene formation [14].

Metabolic investigations reveal that ortho-para-dichlorodiphenyldichloroethylene can form directly from dichlorodiphenyltrichloroethane through dehydrochlorination mechanisms [10] [54]. The process involves the abstraction of beta-hydrogen by activated glutathione, which eliminates a chloride ion from dichlorodiphenyltrichloroethane to yield the final dichlorodiphenyldichloroethylene product [54]. The chloride anion subsequently abstracts the proton from glutathione to regenerate the enzyme active site [54].

Quantitative analysis of biotransformation products indicates that ortho-para-dichlorodiphenyldichloroethylene represents one of the more stable metabolites compared to its parent compounds [12] [14]. Tissue concentration studies demonstrate higher levels of para-para-dichlorodiphenyldichloroethylene in human and animal tissues than levels of para-para-dichlorodiphenyltrichloroethane, identifying dichlorodiphenyldichloroethylene as a principal stable metabolite [14].

Table 1: Biotransformation Pathways and Products

Parent CompoundIntermediate ProductFinal MetaboliteMechanism
DichlorodiphenyltrichloroethaneDichlorodiphenyldichloroethaneOrtho-para-dichlorodiphenyldichloroethyleneReductive dechlorination followed by dehydrogenase conversion [14]
DichlorodiphenyltrichloroethaneNoneOrtho-para-dichlorodiphenyldichloroethyleneDirect dehydrochlorination [10]
DichlorodiphenyldichloroethaneNoneOrtho-para-dichlorodiphenyldichloroethyleneDehydrochlorinase conversion [10]

Aerobic vs Anaerobic Dechlorination Processes

The formation of ortho-para-dichlorodiphenyldichloroethylene exhibits distinct patterns under aerobic versus anaerobic environmental conditions [22] [23]. Under aerobic conditions, dichlorodiphenyltrichloroethane predominantly biodegrades to dichlorodiphenyldichloroethylene through dehydrochlorination processes [22] [26]. Conversely, under anaerobic conditions, dichlorodiphenyltrichloroethane preferentially converts to dichlorodiphenyldichloroethane through reductive dechlorination [22] [26].

Research conducted on microbial degradation pathways demonstrates that aerobic microorganisms facilitate the conversion of dichlorodiphenyltrichloroethane to dichlorodiphenyldichloroethylene metabolites [20] [24]. Studies using Aerobacter aerogenes showed the organism catalyzes dichlorodiphenyltrichloroethane degradation to produce dichlorodiphenyldichloroethylene among other metabolites under aerobic conditions [24]. The metabolic pathway demonstrated sequential conversion: dichlorodiphenyltrichloroethane converting to dichlorodiphenyldichloroethane, then to dichlorodiphenyldichloroethylene through dehydrochlorination [24].

Environmental fate studies reveal significant differences in dichlorodiphenyldichloroethylene formation rates between aerobic and anaerobic systems [37]. Field investigations in paddy soils indicated that dichlorodiphenyldichloroethylene persists longer than dichlorodiphenyldichloroethane, with dichlorodiphenyldichloroethane to dichlorodiphenyldichloroethylene ratios below unity in over ninety percent of samples [37]. This pattern suggests aerobic degradation processes dominate over time, even in environments with alternating anaerobic and aerobic conditions [37].

Controlled laboratory studies examining aerobic versus anaerobic dechlorination demonstrate distinct product profiles [26]. Under aerobic exercise conditions, para-para-dichlorodiphenyldichloroethylene emerges as the dominant metabolite, particularly in heart, muscle, serum, and excrement tissues [26]. In contrast, anaerobic conditions favor para-para-dichlorodiphenyldichloroethane formation [26].

Table 2: Aerobic vs Anaerobic Dechlorination Characteristics

Environmental ConditionPrimary MetaboliteDegradation MechanismFormation RateReference
AerobicDichlorodiphenyldichloroethyleneDehydrochlorinationFaster conversion [22] [22] [26]
AnaerobicDichlorodiphenyldichloroethaneReductive dechlorinationSlower conversion [22] [22] [26]
Mixed Aerobic/AnaerobicDichlorodiphenyldichloroethylene (dominant)Combined processesVariable [37] [37]

Microbial species demonstrate varying capabilities for dichlorodiphenyldichloroethylene degradation under different oxygen conditions [21]. Cometabolism studies report that Pseudomonas species, Alcaligenes species, and Terrabacter species grown on biphenyl can degrade dichlorodiphenyldichloroethylene [21]. However, not all bacterial species producing biphenyl dioxygenase effectively degraded dichlorodiphenyldichloroethylene [21]. Under anaerobic conditions, only the denitrifier Alcaligenes denitrificans demonstrated dichlorodiphenyldichloroethylene degradation capability [21].

Cross-Species Variation in Hepatic Cytochrome P450 Metabolism

Cytochrome P450 enzyme systems exhibit significant cross-species variation in their metabolism of dichlorodiphenyltrichloroethane compounds and formation of ortho-para-dichlorodiphenyldichloroethylene [29] [33]. Research demonstrates that dichlorodiphenyltrichloroethane, dichlorodiphenyldichloroethylene, and dichlorodiphenyldichloroethane function as phenobarbital-type cytochrome P450 inducers in rats, causing induction of hepatic cytochrome P450 2B and cytochrome P450 3A proteins [33].

Human cytochrome P450 enzyme studies reveal specific isoforms responsible for dichlorodiphenyltrichloroethane metabolism [14] [43]. Activities for dechlorinating formation of dichlorodiphenyldichloroethane from dichlorodiphenyltrichloroethane demonstrated much higher activity with human recombinant cytochrome P450 3A4 and cytochrome P450 2B6 compared to cytochrome P450 2D6, cytochrome P450 2A6, cytochrome P450 1A1, cytochrome P450 1A2, and cytochrome P450 4A11 [14]. These findings indicate enhanced metabolic dechlorination of dichlorodiphenyltrichloroethane may occur following previous exposure to dichlorodiphenyltrichloroethane and its metabolites [14].

Comparative studies between rat and human liver microsomes demonstrate similar hepatic clearance values for dichlorodiphenyltrichloroethane metabolism [43] [45]. Hepatic clearance of dichlorodiphenyltrichloroethane in human liver microsomes calculated to 5.1 microliters per minute per milligram protein, comparable to values obtained from rat liver microsomes [43]. However, several individual cytochrome P450 enzymes mediated dichlorodiphenyltrichloroethane elimination in both rats and humans, with cytochrome P450 2B enzymes playing a main role [45].

Insect cytochrome P450 systems demonstrate remarkable variation in dichlorodiphenyltrichloroethane metabolism capabilities [30] [32]. Studies using Drosophila melanogaster cytochrome P450 CYP6G1 expressed in tobacco cell cultures showed the enzyme converts dichlorodiphenyltrichloroethane through dechlorination to dichlorodiphenyldichloroethane, representing eighteen percent of applied amount within forty-eight hours [30]. Anopheles gambiae mosquito studies revealed cytochrome P450 CYP6Z1 capability for metabolizing dichlorodiphenyltrichloroethane, while the closely related cytochrome P450 CYP6Z2 demonstrated inability to metabolize dichlorodiphenyltrichloroethane despite high sequence identity [32].

Table 3: Cross-Species Cytochrome P450 Metabolism Comparison

SpeciesPrimary P450 IsoformSubstrate SpecificityMetabolic ActivityReference
HumanCYP3A4, CYP2B6High DDT dechlorination5.1 μL/min/mg protein [43] [14] [43]
RatCYP2B, CYP3ADDT, DDE, DDD metabolism4.0-6.9 μL/min/mg protein [43] [33] [45]
Drosophila melanogasterCYP6G1DDT to DDD conversion18% conversion/48h [30] [30] [36]
Anopheles gambiaeCYP6Z1DDT metabolism capableVariable [32] [32]
Anopheles gambiaeCYP6Z2DDT metabolism incapableMinimal [32] [32]

Protozoan organisms exhibit unique cytochrome P450 metabolic capabilities for dichlorodiphenyltrichloroethane degradation [34]. Tetrahymena thermophila demonstrates robust resistance to dichlorodiphenyltrichloroethane and surprising ability to degrade dichlorodiphenyltrichloroethane with more than seventy percent degradation within four hours [34]. The organism expresses cytochrome P450 gene CYP5013C2, which responds specifically to dichlorodiphenyltrichloroethane treatment and efficiently degrades dichlorodiphenyltrichloroethane to dichlorodiphenyldichloroethane [34].

Comparative metabolomics analysis between species reveals conserved biological pathways associated with dichlorodiphenyltrichloroethane exposure [35]. Cross-species studies using Caenorhabditis elegans and human samples identified twelve unique metabolites similarly related to dichlorodiphenyltrichloroethane and its metabolites in both organisms [35]. Pathway enrichment analysis demonstrated conservation in branched chain amino acid metabolism, tryptophan metabolism, nitrogen metabolism, drug metabolism, and butanoate metabolism between species [35].

XLogP3

7

Exact Mass

317.935061 g/mol

Monoisotopic Mass

315.938011 g/mol

Heavy Atom Count

18

UNII

DM084YLQ1L

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H351 (92.68%): Suspected of causing cancer [Warning Carcinogenicity];
H400 (92.68%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (92.68%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

6.20e-06 mmHg

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

3424-82-6

Wikipedia

O,p'-dde

Dates

Last modified: 08-15-2023

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